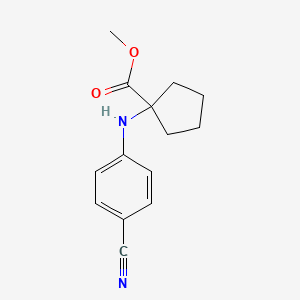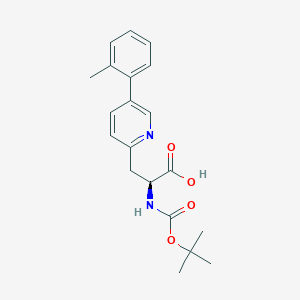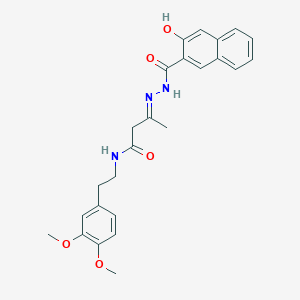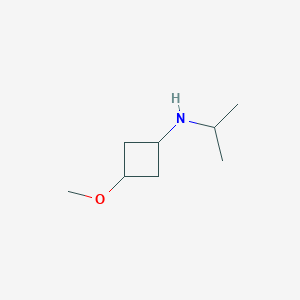![molecular formula C6H4FN3O B12985062 6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12985062.png)
6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that features a fused ring system combining a pyrrole and a triazine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One efficient method includes the following steps:
Cu-mediated Difluoroacetate Addition: The synthesis begins with the addition of difluoroacetate to vinyltrimethylsilane (TMS) in the presence of copper catalysts. This step forms a key intermediate.
Selective Formylation: The intermediate undergoes selective formylation to introduce a formyl group at the desired position on the pyrrole ring.
Sequential Imination and Cyclization: The formylated intermediate is then subjected to sequential imine formation followed by cyclization to form the triazine core.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for scalability and safety. The use of copper-mediated reactions and selective formylation ensures high yields and purity of the final product. The process is designed to minimize hazardous by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazine ring or the pyrrole moiety.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit key enzymes involved in disease pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoropyrrolo[2,1-f][1,2,4]triazine
- 6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
- 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Uniqueness
6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is unique due to the presence of the fluorine atom, which significantly enhances its chemical stability and biological activity compared to its analogs. This makes it a more potent and versatile compound for various applications.
Properties
Molecular Formula |
C6H4FN3O |
|---|---|
Molecular Weight |
153.11 g/mol |
IUPAC Name |
6-fluoro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H4FN3O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,(H,8,9,11) |
InChI Key |
VMDVGCUMDIRFQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=O)NC=NN2C=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3AR,5R,6aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B12984979.png)




![9-Azadispiro[2.2.56.23]tridecane](/img/structure/B12985015.png)





![tert-Butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate](/img/structure/B12985048.png)
![(R)-6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one hydrochloride](/img/structure/B12985051.png)

